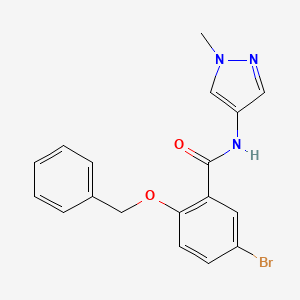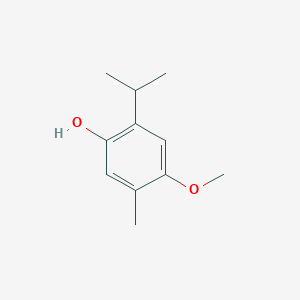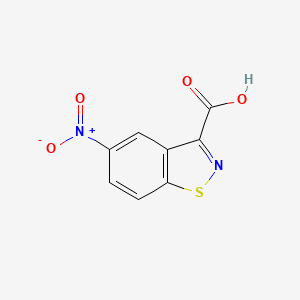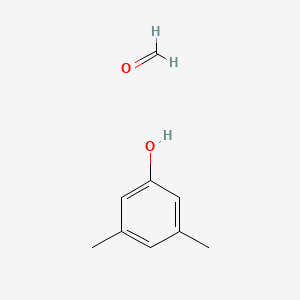
5-bromo-N-(1-methylpyrazol-4-yl)-2-phenylmethoxybenzamide
概要
説明
5-bromo-N-(1-methylpyrazol-4-yl)-2-phenylmethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a pyrazole ring, and a phenylmethyl ether group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-methylpyrazol-4-yl)-2-phenylmethoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of Pyrazole Ring: The pyrazole ring is synthesized through the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Coupling Reaction: The brominated benzene derivative is coupled with the pyrazole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Etherification: The phenylmethyl ether group is introduced through an etherification reaction using benzyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
化学反応の分析
Types of Reactions
5-bromo-N-(1-methylpyrazol-4-yl)-2-phenylmethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in acetone.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
科学的研究の応用
5-bromo-N-(1-methylpyrazol-4-yl)-2-phenylmethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-bromo-N-(1-methylpyrazol-4-yl)-2-phenylmethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of various biochemical pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.
類似化合物との比較
Similar Compounds
- 4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
- tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl) (methyl)carbamate
Uniqueness
5-bromo-N-(1-methylpyrazol-4-yl)-2-phenylmethoxybenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C18H16BrN3O2 |
|---|---|
分子量 |
386.2 g/mol |
IUPAC名 |
5-bromo-N-(1-methylpyrazol-4-yl)-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C18H16BrN3O2/c1-22-11-15(10-20-22)21-18(23)16-9-14(19)7-8-17(16)24-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,23) |
InChIキー |
JWJZJLJGWXEFAK-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)NC(=O)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Hydroxy-N,N,2,3-tetramethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B8676521.png)

![[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B8676530.png)








![Methyl 9-chloro-1-(4,6-dimethoxy-2-methylpyrimidin-5-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-6-carboxylate](/img/structure/B8676626.png)


